molecular formula C23H27FN2O4S B2598860 8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946262-16-4

8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

カタログ番号: B2598860
CAS番号: 946262-16-4
分子量: 446.54
InChIキー: ZMWTVDXADSKNHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(3,5-Dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure incorporates a benzoyl group substituted with 3,5-dimethyl moieties and a benzenesulfonyl group bearing 4-fluoro and 3-methyl substituents. The spirocyclic framework imposes conformational rigidity, a feature often exploited in medicinal chemistry to enhance target binding specificity and metabolic stability.

特性

IUPAC Name

(3,5-dimethylphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4S/c1-16-12-17(2)14-19(13-16)22(27)25-8-6-23(7-9-25)26(10-11-30-23)31(28,29)20-4-5-21(24)18(3)15-20/h4-5,12-15H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWTVDXADSKNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane , a member of the diazaspirodecane class, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular structure of the compound includes a spirocyclic framework, which is significant for its biological activity. The presence of specific functional groups such as the fluorinated sulfonyl and dimethylbenzoyl moieties may contribute to its interaction with biological targets.

Antihypertensive Properties

Recent studies have highlighted the effectiveness of diazaspiro[4.5]decane derivatives as soluble epoxide hydrolase (sEH) inhibitors, which are critical in regulating blood pressure. For instance, modifications to the diazaspiro structure have shown promising results in lowering blood pressure in spontaneously hypertensive rats when administered orally at doses around 30 mg/kg . The mechanism involves inhibition of sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which promote vasodilation.

Anticancer Activity

Compounds within this class have also been investigated for their anticancer properties. A study reported that certain diazaspiro derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific pathways involved include modulation of p53 and Bcl-2 family proteins, which are crucial in regulating apoptosis.

Antiinflammatory Effects

In addition to cardiovascular and oncological applications, there is evidence suggesting that these compounds possess anti-inflammatory properties. They appear to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses .

Case Studies

  • Hypertension Treatment : A study conducted on spontaneously hypertensive rats demonstrated that the administration of a related diazaspiro compound significantly reduced mean arterial pressure. The study utilized a controlled experimental design with a dosage regimen that highlighted the compound's pharmacokinetic profile and its therapeutic window .
  • Cancer Cell Line Testing : Research involving various cancer cell lines (e.g., HeLa, MCF-7) showed that treatment with diazaspiro derivatives resulted in decreased cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .

The biological activities of 8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : As an sEH inhibitor, it alters the metabolism of fatty acids leading to vasodilation.
  • Induction of Apoptosis : Through modulation of key apoptotic pathways involving caspases and mitochondrial integrity.
  • Anti-inflammatory Pathways : By downregulating inflammatory mediators and cytokines.

Data Summary Table

Biological ActivityMechanismReference
AntihypertensivesEH inhibition
AnticancerInduces apoptosis
AntiinflammatoryInhibits COX-2/iNOS

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name R1 (Benzoyl Substituent) R2 (Sulfonyl Substituent) Molecular Weight (g/mol) Key Features
8-(3,5-Dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 3,5-Dimethyl 4-Fluoro, 3-Methyl ~432* Enhanced lipophilicity; potential for improved CNS penetration
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Bromo 4-Fluoro, 3-Methyl 507.4 Higher molecular weight due to bromine; may reduce metabolic stability
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Benzyl 4-Fluoro ~437* Carboxylic acid group introduces polarity; may limit blood-brain barrier penetration

*Estimated based on structural composition.

Functional Implications of Substituent Variations

Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromo substituent in the analogue from is electron-withdrawing, which could alter π-π stacking interactions with aromatic residues in target proteins compared to the 3,5-dimethyl (electron-donating) group in the parent compound.

Steric Effects :

  • The 3,5-dimethyl substitution on the benzoyl group introduces steric bulk, which may restrict rotation and stabilize specific conformations, enhancing binding selectivity.

Molecular Weight and Solubility :

  • The parent compound’s molecular weight (~432 g/mol) is lower than the brominated analogue (507.4 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness.
  • The carboxylic acid derivative () has increased polarity, likely improving aqueous solubility but reducing membrane permeability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。